

# Chemical and Biological Profile of TRK-IN-16

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Trk-IN-16

Cat. No.: S12882891

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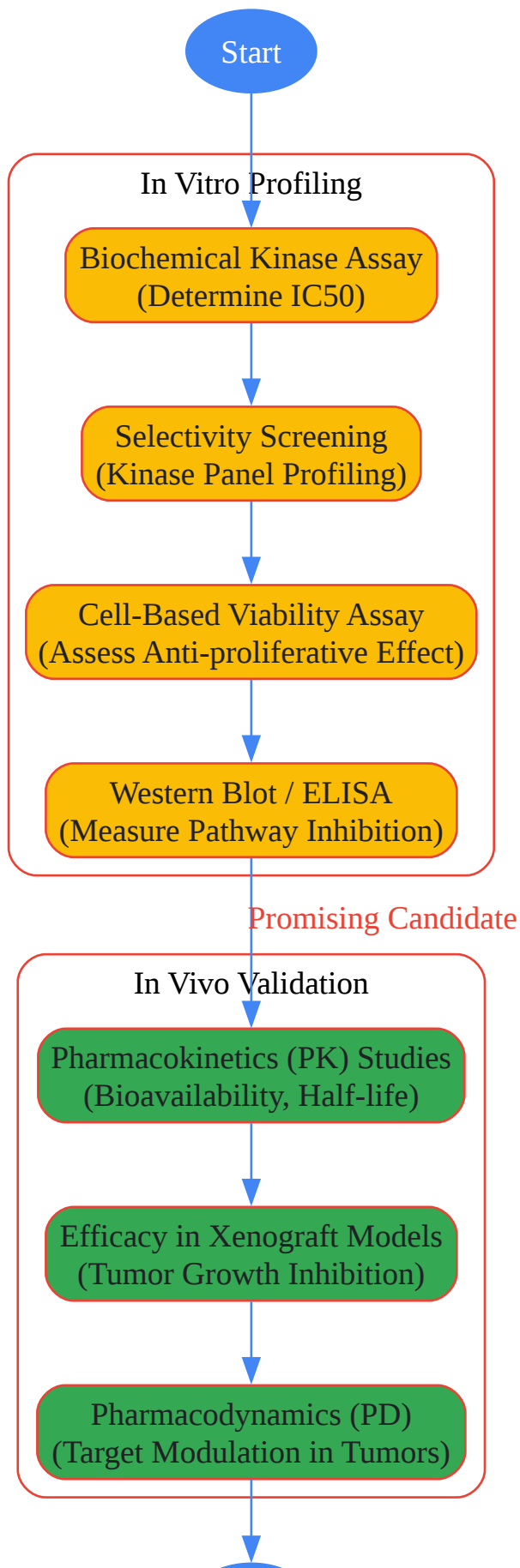
The table below summarizes all identifiable information for **TRK-IN-16** from the search results.

Property	Description
Identifier	TRK-IN-16 (Compound X-21 from patent WO2012034091A1) [1]
CAS Number	1365212-81-2 [1]
Molecular Formula	C <sub>19</sub> H <sub>20</sub> FN <sub>5</sub> O [1]
Molecular Weight	353.39 g/mol [1]
Biological Activity	Potent inhibitor of Tropomyosin Receptor Kinase (TRK) [1]
Research Application	Potential for research of TRK-related diseases [1]
Key Limitation	No published data on potency (IC <sub>50</sub> ), selectivity, or cellular/animal model efficacy was available in the search results.

## Proposed Experimental Workflow for TRK Inhibitor Characterization

Given the lack of specific data for **TRK-IN-16**, the following workflow outlines the standard experiments required to fully characterize a novel TRK inhibitor. You can use this as a protocol guide to generate the necessary application notes for **TRK-IN-16**.

The diagram below maps this multi-stage characterization process:



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## Stage 1: In Vitro Profiling

This initial stage aims to confirm the compound's direct interaction with the TRK kinases and its functional effects in cells [2].

- **Experiment 1.1: Biochemical Kinase Assay**

- **Objective:** To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **TRK-IN-16** against purified TRKA, TRKB, and TRKC kinase domains.
- **Protocol:** Use a homogenous time-resolved fluorescence (HTRF) or ELISA-based kinase assay. Reactions contain the kinase enzyme, ATP (at  $K_m$  concentration), a substrate (e.g., Poly(Glu,Tyr)), the test compound (**TRK-IN-16**) in a dose-response series, and necessary buffers. After stopping the reaction with EDTA, detect phosphorylated product. Plot % inhibition vs. compound concentration to calculate  $IC_{50}$ .

- **Experiment 1.2: Selectivity Screening**

- **Objective:** To evaluate the specificity of **TRK-IN-16** across a broad panel of kinases.
- **Protocol:** Utilize commercial services (e.g., Eurofins, Reaction Biology) that offer profiling against hundreds of kinases at a single concentration of **TRK-IN-16** (e.g., 1  $\mu$ M). A compound is considered selective if it inhibits most off-target kinases by less than a certain threshold (e.g., <50% inhibition).

- **Experiment 1.3: Cell-Based Viability and Pathway Inhibition**

- **Objective:** To assess the ability of **TRK-IN-16** to inhibit proliferation and downstream signaling in cancer cell lines harboring *NTRK* fusions.
- **Protocol:**
  - **Cell Lines:** Use *NTRK*-fusion positive lines (e.g., KM12 for *TPM3-NTRK1* in colon cancer, MO-91 for *ETV6-NTRK3* in AML) and fusion-negative control lines [2] [3].
  - **Viability Assay:** Seed cells in 96-well plates and treat with a dose range of **TRK-IN-16** for 72-96 hours. Measure cell viability using assays like CellTiter-Glo.
  - **Pathway Analysis:** Treat cells with **TRK-IN-16** for a shorter period (e.g., 2-6 hours). Lyse cells and analyze lysates via Western Blot to detect levels of phosphorylated TRK, PLC $\gamma$ , and ERK1/2, key players in the signaling pathway [4].

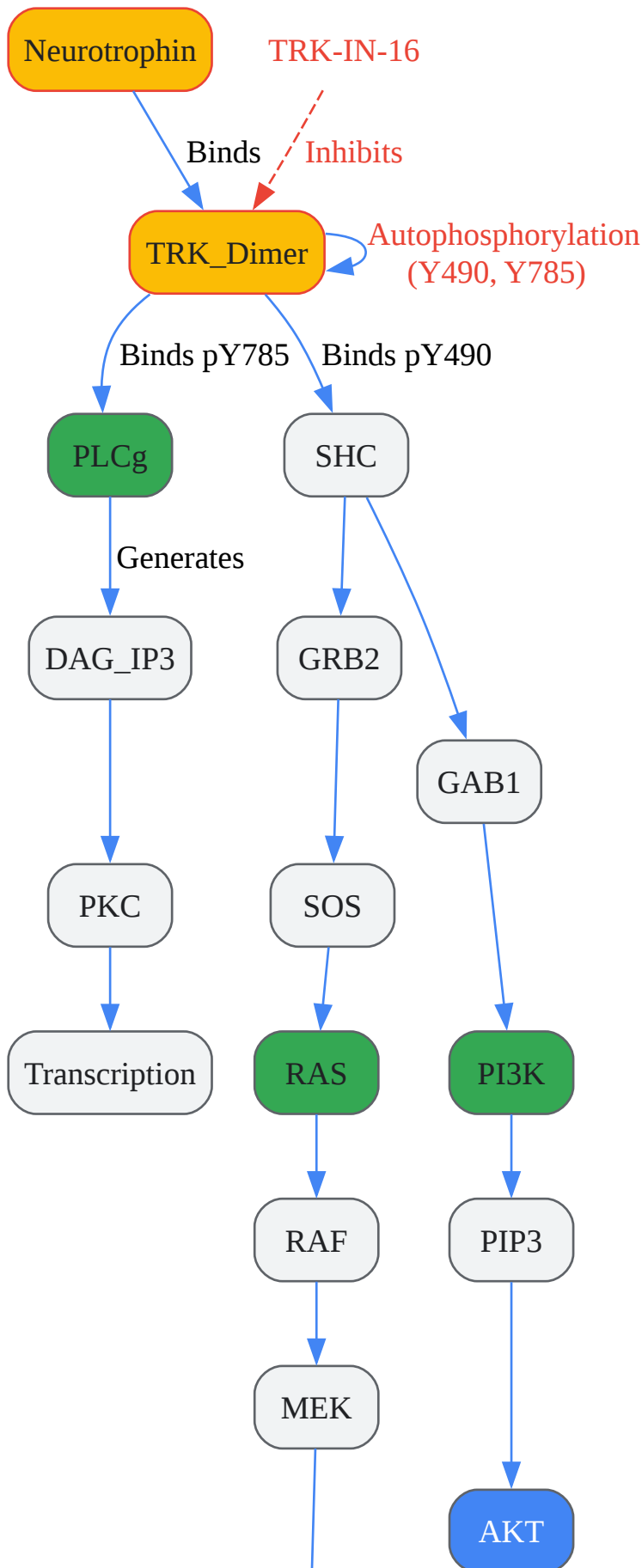
## Stage 2: In Vivo Validation

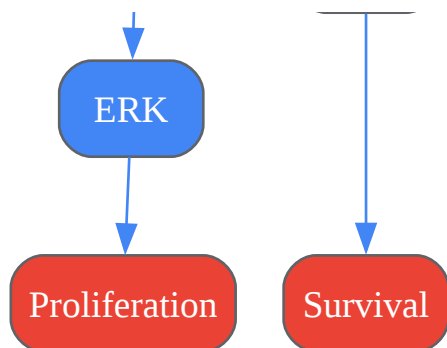
This stage tests the efficacy and pharmacokinetics of the compound in a live animal model [5].

- **Experiment 2.1: Pharmacokinetics (PK) Study**
  - **Objective:** To understand the absorption, distribution, metabolism, and excretion (ADME) of **TRK-IN-16**.
  - **Protocol:** Administer a single dose of **TRK-IN-16** to mice (e.g., via oral gavage). Collect blood samples at multiple time points post-dose. Analyze plasma using LC-MS/MS to determine key PK parameters: C<sub>max</sub> (peak concentration), T<sub>max</sub> (time to C<sub>max</sub>), AUC (area under the curve), and t<sub>1/2</sub> (half-life).
- **Experiment 2.2: Efficacy in Xenograft Models**
  - **Objective:** To evaluate the anti-tumor activity of **TRK-IN-16**.
  - **Protocol:** Subcutaneously implant *NTRK*-fusion positive cancer cells into immunodeficient mice. Once tumors are established, randomize animals into groups receiving either vehicle control or **TRK-IN-16** at one or two doses. Administer the compound daily via oral gavage. Measure tumor volumes and body weights 2-3 times per week for the duration of the study.

## TRK Signaling Pathway and Inhibitor Mechanism

To provide context for the experiments above, the diagram below illustrates the key TRK signaling pathways and the point of inhibition for compounds like **TRK-IN-16** [2] [4] [3].





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## A Path Forward for Your Research

The lack of public data on **TRK-IN-16** presents both a challenge and an opportunity.

- **Consult the Patent:** The primary source of information is the patent document **WO2012034091A1**. This should contain the most detailed synthetic route and potentially some biological data not captured in the public search results.
- **Generate Original Data:** The experimental framework provided can serve as a robust blueprint for your own research to characterize **TRK-IN-16** fully.
- **Benchmark Against Known Inhibitors:** When you obtain data for **TRK-IN-16**, compare it to well-characterized TRK inhibitors like **larotrectinib** and **entrectinib** (first-generation), or **selitrectinib** and **repotrectinib** (second-generation, designed to overcome resistance) [2] [6]. This will help you contextualize its potential profile.

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